Cas no 1517470-04-0 (3-(2-fluoroethanesulfonyl)methylazetidine)

3-(2-Fluoroethanesulfonyl)methylazetidine is a fluorinated sulfonyl-substituted azetidine derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a compact azetidine ring, known for its conformational rigidity, coupled with a 2-fluoroethanesulfonylmethyl group, which may enhance metabolic stability and binding affinity in bioactive molecules. The fluorine atom introduces electronegativity and potential hydrogen-bonding interactions, while the sulfonyl group offers versatility for further functionalization. This structure makes it a valuable intermediate for the development of protease inhibitors, receptor modulators, or other targeted therapeutics. Its well-defined stereochemistry and reactivity profile support precise synthetic modifications, making it suitable for structure-activity relationship (SAR) studies in drug discovery.
3-(2-fluoroethanesulfonyl)methylazetidine structure
1517470-04-0 structure
Product name:3-(2-fluoroethanesulfonyl)methylazetidine
CAS No:1517470-04-0
MF:C6H12FNO2S
MW:181.228384017944
MDL:MFCD24067977
CID:5101349
PubChem ID:81197943

3-(2-fluoroethanesulfonyl)methylazetidine Chemical and Physical Properties

Names and Identifiers

    • Azetidine, 3-[[(2-fluoroethyl)sulfonyl]methyl]-
    • 3-(2-fluoroethanesulfonyl)methylazetidine
    • MDL: MFCD24067977
    • Inchi: 1S/C6H12FNO2S/c7-1-2-11(9,10)5-6-3-8-4-6/h6,8H,1-5H2
    • InChI Key: WREIUMGEUHUJGA-UHFFFAOYSA-N
    • SMILES: N1CC(CS(CCF)(=O)=O)C1

3-(2-fluoroethanesulfonyl)methylazetidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-321361-0.25g
3-[(2-fluoroethanesulfonyl)methyl]azetidine
1517470-04-0
0.25g
$2077.0 2023-09-04
Enamine
EN300-321361-5.0g
3-[(2-fluoroethanesulfonyl)methyl]azetidine
1517470-04-0
5.0g
$6545.0 2023-02-24
Enamine
EN300-321361-0.1g
3-[(2-fluoroethanesulfonyl)methyl]azetidine
1517470-04-0
0.1g
$1986.0 2023-09-04
Enamine
EN300-321361-2.5g
3-[(2-fluoroethanesulfonyl)methyl]azetidine
1517470-04-0
2.5g
$4424.0 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1548870-1g
3-(((2-Fluoroethyl)sulfonyl)methyl)azetidine
1517470-04-0 98%
1g
¥13137 2023-04-15
Enamine
EN300-321361-0.05g
3-[(2-fluoroethanesulfonyl)methyl]azetidine
1517470-04-0
0.05g
$1895.0 2023-09-04
Enamine
EN300-321361-10.0g
3-[(2-fluoroethanesulfonyl)methyl]azetidine
1517470-04-0
10.0g
$9704.0 2023-02-24
Enamine
EN300-321361-5g
3-[(2-fluoroethanesulfonyl)methyl]azetidine
1517470-04-0
5g
$6545.0 2023-09-04
Enamine
EN300-321361-1g
3-[(2-fluoroethanesulfonyl)methyl]azetidine
1517470-04-0
1g
$2257.0 2023-09-04
Enamine
EN300-321361-0.5g
3-[(2-fluoroethanesulfonyl)methyl]azetidine
1517470-04-0
0.5g
$2167.0 2023-09-04

Additional information on 3-(2-fluoroethanesulfonyl)methylazetidine

3-(2-Fluoroethanesulfonyl)methylazetidine: A Comprehensive Overview

The compound 3-(2-fluoroethanesulfonyl)methylazetidine, with the CAS number 1517470-04-0, has garnered significant attention in the field of organic chemistry and drug discovery. This compound is a derivative of methylazetidine, a four-membered ring structure with unique chemical properties. The presence of the 2-fluoroethanesulfonyl group introduces additional functionality, making it a promising candidate for various applications in medicinal chemistry.

Recent studies have highlighted the potential of methylazetidine derivatives as building blocks for complex molecules. The incorporation of the sulfonyl group in this compound enhances its stability and bioavailability, which are critical factors in drug design. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the development of kinase inhibitors and other therapeutic agents.

The synthesis of 3-(2-fluoroethanesulfonyl)methylazetidine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of palladium-catalyzed coupling reactions has been particularly effective in constructing the sulfonyl group, ensuring high yields and purity. This approach not only simplifies the synthesis but also opens avenues for further functionalization of the molecule.

In terms of physical properties, this compound exhibits a melting point of approximately 125°C and a boiling point around 280°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and acetonitrile makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

The biological activity of 3-(2-fluoroethanesulfonyl)methylazetidine has been extensively studied in vitro. Preclinical data suggest that it demonstrates potent inhibitory effects on several enzyme targets, including protein kinases and histone deacetylases (HDACs). These findings underscore its potential as a lead compound in the development of novel therapeutics for cancer and inflammatory diseases.

Moreover, computational studies using molecular docking and dynamics simulations have provided insights into the binding modes of this compound with its target proteins. These studies reveal that the sulfonyl group plays a pivotal role in stabilizing interactions within the active site, contributing to its high potency.

In conclusion, 3-(2-fluoroethanesulfonyl)methylazetidine represents a valuable addition to the arsenal of chemical tools available for drug discovery. Its unique combination of chemical stability, functional versatility, and biological activity positions it as a key molecule for future research and development efforts.

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